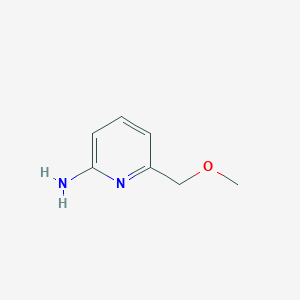

6-(Methoxymethyl)pyridin-2-amine

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

6-(methoxymethyl)pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O/c1-10-5-6-3-2-4-7(8)9-6/h2-4H,5H2,1H3,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRNXUWKJJNYBGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=NC(=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Strategic Utility of 6-(Methoxymethyl)pyridin-2-amine in Medicinal Chemistry: Synthesis, Properties, and Application

Executive Summary

In modern structure-based drug design (SBDD), the 2-aminopyridine scaffold serves as a privileged motif, heavily utilized in the development of kinase inhibitors, antifungal agents, and GPCR ligands[1]. The functionalization of this core at the C6 position with a methoxymethyl group yields 6-(Methoxymethyl)pyridin-2-amine , a highly versatile building block. This technical guide provides an in-depth analysis of this compound, detailing its physicochemical profile, structural rationale in drug design, and field-proven, self-validating synthetic protocols.

Physicochemical Profiling

Understanding the baseline properties of a building block is critical for predicting its behavior in downstream synthesis and biological systems. The compound exhibits a balanced Topological Polar Surface Area (TPSA), making it highly suitable for central nervous system (CNS) and systemic drug targeting[2].

| Property | Value |

| Chemical Name | 6-(Methoxymethyl)pyridin-2-amine |

| CAS Number | 153959-27-4 |

| Molecular Formula | C₇H₁₀N₂O |

| Molecular Weight | 138.17 g/mol |

| SMILES | N=1C(N)=CC=CC1COC |

| Topological Polar Surface Area (TPSA) | 48.14 Ų |

| Purity Standards | ≥97% (Commercial Grade) |

| Storage Conditions | 2-8°C, sealed in a dry environment |

| Primary Functional Groups | Primary Amine, Pyridine Ring, Aliphatic Ether |

Note: Halogenated derivatives of this core, such as 5-chloro-6-(methoxymethyl)pyridin-2-amine, are also heavily utilized as critical intermediates for clinical diagnostics and advanced synthesis[3].

Structural Rationale in Drug Design

The addition of the methoxymethyl group at the C6 position of the 2-aminopyridine core is not arbitrary; it serves multiple strategic purposes in medicinal chemistry:

-

Kinase Hinge Binding & Steric Shielding: The 2-aminopyridine core is a classic hinge-binding motif. The exocyclic amine acts as a hydrogen bond donor to the kinase backbone carbonyl, while the pyridine nitrogen acts as an acceptor to the backbone amide. The C6 methoxymethyl substituent forces a specific binding conformation, creating steric bulk that prevents off-target binding to kinases with smaller ATP-binding pockets.

-

Solvent-Exposed Vectoring: The ether oxygen of the methoxymethyl group acts as a weak hydrogen bond acceptor. This allows the ligand to interact with conserved water molecules in the ribose-binding pocket of kinases or the solvent-exposed regions of target proteins.

-

Metabolic Stability: Compared to a simple methyl group (which is highly prone to CYP450-mediated benzylic oxidation), the methoxymethyl group is significantly more metabolically stable while maintaining a similar steric footprint.

Fig 1: Binding model of the 2-aminopyridine core interacting with a kinase hinge region.

Synthetic Methodologies & Workflows

The synthesis of 6-(methoxymethyl)pyridin-2-amine typically begins with the inexpensive starting material 6-methylpyridin-2-amine. The workflow requires orthogonal protection to prevent the primary amine from interfering with the radical bromination and subsequent nucleophilic substitution steps.

Fig 2: Four-step synthetic workflow for 6-(methoxymethyl)pyridin-2-amine from 6-methylpyridin-2-amine.

Detailed Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . In-Process Controls (IPCs) are embedded to guarantee that each chemical transformation is verified before proceeding to the next step.

Protocol A: Radical Bromination of Protected 6-Methylpyridin-2-amine

Objective: Convert tert-butyl (6-methylpyridin-2-yl)carbamate to tert-butyl (6-(bromomethyl)pyridin-2-yl)carbamate.

-

Setup: In a flame-dried round-bottom flask under N₂, dissolve tert-butyl (6-methylpyridin-2-yl)carbamate (1.0 eq) in anhydrous trifluorotoluene (PhCF₃) (0.2 M).

-

Reagent Addition: Add N-Bromosuccinimide (NBS) (1.05 eq) and Azobisisobutyronitrile (AIBN) (0.1 eq).

-

Reaction: Heat the mixture to reflux (approx. 100°C) and stir for 4 hours.

-

Causality & Rationale:

-

Why PhCF₃? Trifluorotoluene is utilized as a greener, less toxic alternative to carbon tetrachloride (CCl₄) for Wohl-Ziegler radical brominations, maintaining the necessary non-polar environment to stabilize the radical intermediates.

-

Why Boc Protection? The bulky, electron-withdrawing Boc group prevents the primary amine from undergoing undesired electrophilic bromination or acting as a nucleophile in downstream steps.

-

-

In-Process Control (IPC) & Self-Validation: Take a 50 µL aliquot, quench with saturated aqueous Na₂S₂O₃, and extract with EtOAc. Run LC-MS. The reaction is validated when the starting material peak (

) is completely consumed and replaced by the brominated product peak (

Protocol B: Methoxylation and Deprotection

Objective: Convert the brominated intermediate to the final 6-(methoxymethyl)pyridin-2-amine.

-

Methoxylation Setup: Dissolve the crude tert-butyl (6-(bromomethyl)pyridin-2-yl)carbamate (1.0 eq) in anhydrous methanol (0.2 M).

-

Reagent Addition: Dropwise add a solution of Sodium Methoxide (NaOMe) in MeOH (1.5 eq) at 0°C. Allow the reaction to warm to room temperature and stir for 2 hours.

-

Deprotection: Concentrate the mixture in vacuo, redissolve in Dichloromethane (DCM) (0.1 M), and add Trifluoroacetic acid (TFA) (10.0 eq). Stir at room temperature for 3 hours.

-

Causality & Rationale:

-

Mechanism: The highly electrophilic bromomethyl group undergoes a rapid Sₙ2 displacement by the methoxide ion. The subsequent addition of TFA provides the acidic environment necessary to protonate the Boc carbamate, leading to the loss of isobutylene and CO₂, yielding the free primary amine.

-

-

In-Process Control (IPC) & Self-Validation:

-

Post-Methoxylation IPC: LC-MS must show the disappearance of the bromine isotope pattern and the appearance of

. -

Post-Deprotection IPC: LC-MS must show the final product mass

. Final validation requires ¹H NMR: The disappearance of the massive tert-butyl singlet (~1.5 ppm) and the presence of the methoxy singlet (~3.4 ppm) definitively validate the structural integrity of the final product.

-

References

- Title: Heterocycles substituted pyridine derivatives and antifungal agent containing thereof (US7691882B2)

Sources

Technical Deep Dive: 2-Amino-6-Methoxymethylpyridine

An In-Depth Technical Guide to 2-Amino-6-Methoxymethylpyridine

Identification, Synthesis, and Application in Medicinal Chemistry

Part 1: Executive Summary & Chemical Identity

The Identity Crisis: Precision in Nomenclature

In high-throughput screening and lead optimization, ambiguity is a failure mode. A common error in database searching for this motif is confusing the target 2-amino-6-methoxymethylpyridine with its lower homolog, 2-amino-6-methoxypyridine. The physicochemical profiles of these two scaffolds differ significantly: the former contains a flexible, rotatable ether linkage (methoxymethyl), while the latter has a rigid methoxy group directly attached to the aromatic ring.

Target Molecule Verification:

-

Common Name: 2-Amino-6-methoxymethylpyridine[2]

-

Molecular Formula: C

H -

Molecular Weight: 138.17 g/mol [1]

Physicochemical Profile

| Property | Value | Note |

| H-Bond Donors | 1 (Primary Amine) | Critical for H-bond network in kinase hinge binding. |

| H-Bond Acceptors | 3 | Pyridine N, Amine N, Ether O. |

| LogP (Predicted) | ~0.6 - 0.9 | More polar than 2-amino-6-methylpyridine (LogP ~1.2). |

| pKa (Pyridine N) | ~6.5 - 7.0 | The electron-donating amine increases basicity relative to pyridine. |

| Appearance | Off-white to yellow solid | Hygroscopic tendency due to the primary amine. |

Part 2: Synthetic Methodology

Route A: Radical Functionalization (The "Protect-Oxidize" Strategy)

This route utilizes the commercially available 2-amino-6-methylpyridine. Direct oxidation is avoided due to the sensitivity of the free amine; thus, a protection group strategy is employed.

Workflow Diagram:

Figure 1: Radical functionalization pathway starting from 2-amino-6-methylpyridine.

Detailed Protocol (Route A):

-

Protection: Dissolve 2-amino-6-methylpyridine (1.0 eq) in dry pyridine. Add acetic anhydride (1.1 eq) dropwise at 0°C. Stir at RT for 4h. Pour into ice water, filter the precipitate (N-(6-methylpyridin-2-yl)acetamide).

-

Why: The free amine would quench the radical reaction and lead to complex mixtures.

-

-

Bromination: Suspend the protected intermediate (1.0 eq) in CCl

or Trifluorotoluene (greener alternative). Add N-bromosuccinimide (NBS, 1.05 eq) and a catalytic amount of AIBN (0.05 eq). Reflux for 2-4 hours.-

Checkpoint: Monitor by TLC. Stop when the monobromo species is maximized to avoid dibromination.

-

-

Substitution & Deprotection: Dissolve the crude brominated intermediate in anhydrous methanol. Slowly add Sodium Methoxide (NaOMe, 3.0 eq). Reflux for 2 hours.

-

Purification: Concentrate, partition between water/DCM. The product is in the organic layer.[7] Purify via silica gel chromatography (EtOAc/Hexane gradient).

Route B: The Convergent Route (From 2,6-Dichloropyridine)

This route is ideal when high regioselectivity is required and radical chemistry is undesirable.

Workflow Diagram:

Figure 2: Convergent synthesis via Palladium-catalyzed carbonylation.

Part 3: Analytical Validation

Trustworthiness in synthesis comes from rigorous characterization. The following NMR signatures confirm the structure of 153959-27-4 .

| Nucleus | Feature | Expected Shift (δ ppm, CDCl3) | Diagnostic Value |

| -OCH | 3.40 - 3.45 (s, 3H) | Singlet confirms methoxy group.[8] | |

| -CH | 4.35 - 4.45 (s, 2H) | Critical: Distinguishes from 2-amino-6-methoxypyridine (which lacks this CH | |

| -NH | 4.50 - 5.00 (br s, 2H) | Broad singlet, exchangeable with D | |

| Aromatic | 6.40 (d), 6.60 (d), 7.40 (t) | Typical 2,6-disubstituted pyridine pattern. |

Part 4: Applications in Drug Discovery

Bioisosterism & Polarity Tuning

In medicinal chemistry, the 2-amino-6-methoxymethylpyridine scaffold serves as a polar bioisostere of the 2-amino-6-methylpyridine moiety found in various kinase inhibitors.

-

Solubility: The ether oxygen introduces a hydrogen bond acceptor, improving aqueous solubility compared to the methyl analog.

-

Metabolic Stability: The methoxymethyl group blocks the benzylic position from rapid oxidation (metabolic soft spot), although the ether carbon itself can be a site of O-dealkylation.

Database Search Strategy

To find analogs or commercial suppliers, do not rely solely on the CAS number, as vendor databases often have gaps. Use the following query structures in SciFinder-n or Reaxys:

-

Substructure Search: Pyridine ring + 2-Amino group + 6-Alkoxymethyl group.[8]

-

Variable Group Search: Define the methoxy methyl as -(CH2)n-OR where n=1.

References

-

Ren, Y., et al. (2019).[7] "Using SeO2 as a selenium source to make RSe-substituted aniline and imidazo[1,2-a]pyridine derivatives." Organic Chemistry Frontiers, 6, 2023-2027.[7] (Cited for oxidation methodologies of methyl-pyridines).[9] [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. guidechem.com [guidechem.com]

- 3. adichemistry.com [adichemistry.com]

- 4. esirc.emporia.edu [esirc.emporia.edu]

- 5. researchgate.net [researchgate.net]

- 6. Liquid filter vessel - Patent US-4253959-A - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Using SeO2 as a selenium source to make RSe-substituted aniline and imidazo[1,2-a]pyridine derivatives - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 8. 2-Amino-6-methoxy-3-nitropyridine synthesis - chemicalbook [chemicalbook.com]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Novel Pyridine Building Blocks: Strategic Design and Application in Modern Medicinal Chemistry

An In-Depth Technical Guide

Abstract

The pyridine ring is a cornerstone of medicinal chemistry, recognized as the second most common nitrogen-containing heterocycle in drugs approved by the U.S. Food and Drug Administration (FDA)[1][2][3]. Its prevalence stems from a unique combination of physicochemical properties: it acts as a hydrogen bond acceptor, modulates aqueous solubility, and serves as a bioisosteric replacement for other aromatic systems, all while maintaining metabolic stability[4][5]. However, the ever-present challenges of drug resistance, off-target toxicity, and the need to explore novel chemical space demand a move beyond simple pyridine scaffolds. This guide provides an in-depth exploration of the design principles, synthetic strategies, and applications of novel pyridine building blocks, offering researchers and drug development professionals a technical framework for leveraging these privileged structures in the creation of next-generation therapeutics.

The Strategic Imperative for Novel Pyridine Scaffolds

While the pyridine nucleus is found in a vast array of approved drugs for indications ranging from tuberculosis (Isoniazid) to cancer (Crizotinib) and hypertension (Nilvadipine), the innovation in drug discovery lies in the nuanced modification of this core[6][7]. The rationale for developing novel, more complex pyridine building blocks is threefold:

-

Fine-Tuning Physicochemical Properties: Simple substitutions are often insufficient to optimize a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile. Novel building blocks that incorporate three-dimensional features or specific functional arrays can enhance cell permeability, improve solubility, and reduce unwanted protein binding[4][5].

-

Exploring Uncharted Chemical Space: Drug discovery programs often encounter "patent cliffs" and exhausted structure-activity relationships (SAR). Annulated (fused) pyridines and those with unconventional substitution patterns provide access to new molecular architectures, enabling the identification of hits against novel biological targets or targets previously considered "undruggable."[8][9]

-

Overcoming Biological Challenges: The development of resistance to existing drugs is a critical public health issue. Novel pyridine hybrids and bioisosteres can present different binding modes to target proteins, circumventing resistance mechanisms developed against earlier generations of inhibitors[4].

Core Principles of Pyridine Building Block Design

The design of effective building blocks is a deliberate process balancing synthetic accessibility with desired biological outcomes. Key strategic considerations include bioisosterism, scaffold hopping, and strategic functionalization.

Caption: Logical relationships in novel pyridine building block design.

Bioisosteric Replacement: This strategy involves substituting a specific atom or functional group with another that possesses similar steric and electronic properties to enhance a molecule's pharmacological profile without altering its core biological activity[10].

-

Pyridine vs. Benzene: Replacing a benzene ring with pyridine introduces a nitrogen atom that can act as a hydrogen bond acceptor and improve water solubility, a common tactic to enhance druggability[11].

-

Pyridine vs. Benzonitrile: The pyridine nitrogen can be mimicked by a nitrile group (C-CN) on a benzene ring. This bioisosteric switch can be particularly effective in displacing "unhappy" water molecules from a binding pocket, which can improve binding affinity[12].

-

Pyridine-N-oxide vs. 2-Difluoromethylpyridine: Pyridine-N-oxides can be metabolically unstable. Replacing this moiety with the more stable 2-difluoromethylpyridine has been shown to be a successful bioisosteric strategy, maintaining or even enhancing biological activity in quorum sensing inhibitors[13].

Foundational Synthetic Methodologies

The ability to efficiently synthesize diverse and complex pyridine building blocks is paramount. Modern organic synthesis has provided a powerful toolkit, moving from classical condensation reactions to highly selective catalytic methods.

Multicomponent Reactions (MCRs) for Library Generation

MCRs are highly efficient processes where three or more reactants combine in a single synthetic operation to form a product that contains significant portions of all starting materials. This approach is ideal for rapidly generating libraries of analogues for screening.

The Hantzsch Dihydropyridine Synthesis: Described in 1881, the Hantzsch synthesis is a classic and robust MCR that combines a β-ketoester, an aldehyde, and an ammonia source to form a dihydropyridine, which can then be oxidized to the corresponding pyridine[14]. Its enduring utility lies in the commercial availability of diverse starting materials, allowing for the creation of polysubstituted pyridines[15].

Caption: Workflow of the Hantzsch Pyridine Synthesis.

Protocol: Hantzsch Synthesis of Dihydropyridine-Heterocycle Hybrids [15] This protocol describes the synthesis of a pyridine-quinoline hybrid, demonstrating the power of MCRs to create complex fused systems.

-

Reactant Preparation: In a round-bottom flask, combine bis-aldehyde (1 mmol), dimedone (2 mmol), and ethyl acetoacetate (2 mmol) in absolute ethanol (30 mL).

-

Initiation: Add ammonium acetate (2 mmol) to the mixture.

-

Reaction: Heat the mixture under reflux for 6 hours. Causality: The heat provides the activation energy for the multiple condensation and cyclization steps involved in the MCR.

-

Workup: Evaporate the excess solvent under reduced pressure.

-

Purification: Recrystallize the resulting solid residue from ethanol to yield the pure dihydropyridine product. Self-Validation: The purity and structure are confirmed by melting point, NMR, and elemental analysis, as detailed in the source literature.

Modern Catalyst-Mediated Synthesis

Catalysis has revolutionized pyridine synthesis, offering milder reaction conditions, improved yields, and enhanced regioselectivity compared to classical methods.

Magnetic Nanoparticle (MNP) Catalysis: MNPs are highly effective heterogeneous catalysts due to their large surface-to-volume ratio and ease of recovery using an external magnet[4]. This simplifies purification and allows for catalyst recycling, aligning with green chemistry principles. For example, Fe3O4-based nanocatalysts have been used to synthesize polysubstituted pyridines in high yields under solvent-free conditions[16].

Transition Metal Catalysis for C-H Functionalization: Directing group-assisted C-H activation is a powerful strategy for the late-stage functionalization of complex molecules. Rhodium(III)-catalyzed C-H amidation, for instance, allows for the regioselective introduction of an amino group onto a pre-existing pyridine scaffold[17]. This method is invaluable for modifying advanced intermediates where traditional synthesis would be impractical.

Structure-Activity Relationships (SAR) and Data-Driven Design

The antiproliferative activity of pyridine derivatives is highly dependent on the nature and position of their substituents. Systematic SAR studies are crucial for guiding the design of more potent and selective drug candidates.

A study on various pyridine derivatives against cancer cell lines revealed key structural determinants for activity[1][3]:

-

Activating Groups: The presence of methoxy (-OMe), hydroxyl (-OH), carbonyl (-C=O), and amino (-NH2) groups was found to enhance antiproliferative activity[2][3]. These groups can participate in crucial hydrogen bonding or electrostatic interactions within the target protein's active site.

-

Deactivating Groups: Conversely, substitution with halogen atoms or other bulky groups tended to decrease antiproliferative activity, potentially due to steric hindrance or unfavorable electronic effects[1][2].

Table 1: Anticancer Activity of Novel Pyridine-Thiazole Hybrids

The following data, adapted from studies on novel pyridine hybrids, illustrates the impact of substitution on cytotoxic activity against the MCF-7 breast cancer cell line.

| Compound ID | R1 Group | R2 Group | IC50 (µM) vs. MCF-7 |

| 3a | H | 4-F-Ph | 10.11 |

| 3b | H | 4-Cl-Ph | 6.13 |

| 5a | CH3 | 4-F-Ph | 11.05 |

| 5b | CH3 | 4-Cl-Ph | 9.87 |

| Taxol | - | - | 12.32 |

Data sourced from discovery studies on new pyridine heterocyclic hybrids. The IC50 values represent the concentration required to inhibit 50% of cancer cell growth.

This quantitative data clearly shows that even minor modifications, such as changing a fluorine to a chlorine atom (Compound 3a vs. 3b), can significantly improve potency, with compound 3b demonstrating superior activity to the standard-of-care chemotherapeutic, Taxol, in this assay.

Integrated Workflow for Building Block Development

The modern drug discovery pipeline requires an integrated approach where synthesis is closely coupled with physicochemical and biological profiling. This allows for rapid design-make-test-analyze (DMTA) cycles.

Caption: An integrated workflow for the rapid development of lead compounds from novel pyridine building blocks.

This workflow was successfully implemented in the generation of libraries from pyridine-fused boronic ester building blocks[9]. By coupling a divergent synthesis strategy with an automated physicochemical and ADME profiling pipeline, researchers were able to quickly assess properties like lipophilicity (logD), solubility, and cytochrome P450 (CYP) inhibition across a large set of novel compounds, accelerating the identification of promising leads[3][9].

Conclusion and Future Directions

Novel pyridine building blocks represent a critical tool in the medicinal chemist's arsenal for tackling the multifaceted challenges of modern drug discovery. The strategic application of bioisosterism and scaffold hopping, enabled by efficient and selective synthetic methodologies like multicomponent reactions and advanced catalysis, allows for the creation of sophisticated molecular architectures with finely tuned properties. As demonstrated, these approaches have led to the discovery of compounds with potent biological activities across numerous disease areas, including cancer and infectious diseases[6].

The future of the field will likely focus on the integration of computational and automated synthesis platforms to more rapidly explore the vast chemical space afforded by these scaffolds. By combining predictive in silico modeling with high-throughput empirical screening, the design and validation of next-generation pyridine-based therapeutics can be achieved with greater speed and precision, ultimately accelerating the delivery of new medicines to patients in need.

References

- The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives.

- The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives.

- Exploring the interplay between structure-activity relationship and anticancer potential of pyridine deriv

- Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. PMC - NIH.

- The Synthesis of Diverse Annulated Pyridines with 6-Membered Functionalized Saturated Cycles for Medical Chemistry Research. Semantic Scholar.

- Design and synthesis of fused pyridine building blocks for automated library gener

- Pyridine. Wikipedia.

- Insights Into the Synthetic Strategies, Biological Activity, and Structure- Activity Relationship of Pyridine and Analogs: A Review. Bentham Science Publishers.

- The Structure-Antiproliferative Activity Relationship of Pyridine Deriv

- Functionalized Pyridines as Valuable Building Blocks in Organic Synthesis and Medicinal Chemistry. Life Chemicals.

- Recent advances in catalytic synthesis of pyridine derivatives | Request PDF.

- Novel pyridine-heterocycle hybrids: synthesis via Hantzsch and Biginelli reactions, docking simulations, and anticancer activity. PMC - NIH.

- Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays. RSC Publishing.

- Functionalization Of Pyridines Research Articles - Page 1. R Discovery.

- Bioisosteres of Pyridine Group: A Case Study with Rosiglitazone as PPAR-γ Activator in Diabetes Mellitus Tre

- Magnetically recoverable catalysts for the preparation of pyridine deriv

- Synthesis of Functionalized Pyridines via a Regioselective Oxazoline Promoted C–H Amidation Reaction.

- The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Taylor & Francis Online.

- Modular Bioisosteric Replacement of Pyridine Cores with Benzonitriles. Synfacts.

- Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. ScienceDirect.

- Pyridine: the scaffolds with significant clinical diversity. PMC - NIH.

- Pyridine-containing antibiotics approved by the FDA during the last decade.

- Drug discovery with privileged building blocks : tactics in medicinal chemistry. Stony Brook University.

- 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors. PMC - NIH.

- Novel Pyridine Bioisostere of Cabozantinib as a Potent c-Met Kinase Inhibitor: Synthesis and Anti-Tumor Activity against Hep

- | The 'ring replacement' of pyridines into benzonitriles. a, The... | Download Scientific Diagram.

- Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal.

Sources

- 1. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pyridine: the scaffolds with significant clinical diversity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. researchgate.net [researchgate.net]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 10. auctoresonline.com [auctoresonline.com]

- 11. Novel Pyridine Bioisostere of Cabozantinib as a Potent c-Met Kinase Inhibitor: Synthesis and Anti-Tumor Activity against Hepatocellular Carcinoma | MDPI [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Pyridine - Wikipedia [en.wikipedia.org]

- 15. Novel pyridine-heterocycle hybrids: synthesis via Hantzsch and Biginelli reactions, docking simulations, and anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Magnetically recoverable catalysts for the preparation of pyridine derivatives: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D1RA02418C [pubs.rsc.org]

- 17. pubs.acs.org [pubs.acs.org]

Introduction: The Privileged Scaffold in Medicinal Chemistry

An In-Depth Technical Guide to 6-Substituted 2-Aminopyridine Derivatives: Synthesis, Biological Activity, and Therapeutic Applications

The pyridine ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its consistent presence in a wide array of clinically successful drugs.[1][2] Its unique physicochemical properties—including basicity for salt formation, the nitrogen's role as a hydrogen bond acceptor, and its capacity for π-π stacking—make it an exceptionally versatile motif for drug design.[2] The 2-aminopyridine moiety, in particular, is a bioisostere of aminopyrimidine and has emerged as a critical pharmacophore in numerous therapeutic areas.[3][4]

This guide focuses specifically on 6-substituted 2-aminopyridine derivatives . The strategic introduction of substituents at the C6-position provides medicinal chemists with a powerful tool to modulate a compound's steric and electronic properties. This fine-tuning is often crucial for enhancing target affinity, improving selectivity, and optimizing pharmacokinetic profiles, such as metabolic stability and solubility.[5] As we will explore, this structural class is at the forefront of research in oncology, neuroscience, and infectious diseases, demonstrating remarkable potential as highly specific modulators of complex biological systems.

Part 1: Strategic Synthesis of 6-Substituted 2-Aminopyridine Derivatives

The synthetic accessibility of a chemical scaffold is paramount for its utility in drug discovery. The 6-substituted 2-aminopyridine core can be constructed through several robust and adaptable synthetic strategies, ranging from classical cyclization reactions to modern transition-metal-catalyzed functionalizations.

C-H Bond Functionalization

Direct C-H functionalization has become an elegant and efficient strategy in modern organic synthesis. The endocyclic nitrogen and the exocyclic amino group of the 2-aminopyridine scaffold can act as directing groups, facilitating chelation-assisted, site-selective C-H activation at the C6 position with various transition metals like palladium, rhodium, and ruthenium.[6][7] This approach avoids the need for pre-functionalized starting materials, shortening synthetic sequences and reducing waste.[7]

Caption: Directed C-H functionalization workflow for 6-substituted 2-aminopyridines.

Displacement of a 6-Methylsulfinyl Group

A powerful method for introducing a variety of polar substituents involves the nucleophilic displacement of a highly effective leaving group at the 6-position. The 6-methylsulfinyl group is particularly advantageous. The synthesis begins with the construction of a 6-thiomethyl pyridine, which is then oxidized to the corresponding sulfoxide. This sulfoxide is an excellent substrate for displacement by a wide range of nucleophiles (e.g., amines, alkoxides), yielding heavily substituted 2-aminopyridines.[5][8] This strategy is invaluable when aiming to introduce polar moieties to modulate the physical properties of a lead compound, a common challenge in medicinal chemistry.[5]

Multicomponent Reactions (MCRs)

Multicomponent reactions offer a streamlined approach to synthesizing complex molecules in a single step, enhancing efficiency and atom economy. New MCRs have been developed for the one-pot synthesis of 2-amino-3-cyanopyridine derivatives using enaminones as key precursors under solvent-free conditions.[9] While this often controls substitution at the 3, 4, and 5 positions, careful selection of starting materials can be adapted to yield desired 6-substituted analogs.

Part 2: Diverse Biological Activities and Therapeutic Frontiers

The 6-substituted 2-aminopyridine scaffold is a privileged structure that interacts with a wide range of biological targets, leading to significant therapeutic potential across multiple disease areas.

Kinase Inhibition in Oncology and Inflammation

The most prominent application of this scaffold is in the development of protein kinase inhibitors.[10] The 2-aminopyridine core is a well-established pharmacophore that effectively targets the ATP-binding site of numerous kinases by forming key hydrogen bond interactions.[10][11]

-

Cyclin-Dependent Kinase (CDK) and Histone Deacetylase (HDAC) Inhibition: Dual CDK/HDAC inhibitors are being explored for treating refractory solid tumors and hematological malignancies. Derivatives have been synthesized that show potent, nanomolar inhibitory activity against CDK9 and various HDAC isoforms.[12] The substituent at the 6-position can significantly influence the selectivity and potency against these targets.

-

p21-Activated Kinase 4 (PAK4) Inhibition: PAK4 is a critical kinase for cancer progression and immune evasion. Structure-guided design has led to the discovery of 6-aminopyridine derivatives that target a deep hydrophobic subpocket of PAK4, demonstrating potent enzymatic inhibition and effective blocking of cancer cell proliferation.[13][14]

-

Other Kinases: This scaffold has also yielded potent inhibitors of Janus kinase (JAK), Aurora kinases, and the Met kinase superfamily, which are implicated in various cancers and inflammatory diseases.[10]

| Derivative Class | Target Kinase | Reported Activity (IC₅₀) | Therapeutic Area | Reference |

| 2-Aminopyridine-based | CDK9 | 65.0 nM | Oncology | [12] |

| 2-Aminopyridine-based | HDAC6 | 40.0 nM | Oncology | [12] |

| 6-Aminopyridine-based | PAK4 | 0.71 µM | Oncology | [14] |

| 2-Amino-3-cyanopyridine | VEGFR-2/HER-2 | Potent Inhibition | Oncology | [10] |

Neurological Disorders

Beyond oncology, 6-substituted 2-aminopyridines have shown promise in neuroscience.

-

Neuronal Nitric Oxide Synthase (nNOS) Inhibition: The 2-aminopyridine scaffold is crucial for anchoring inhibitors to the active site of nNOS.[11] Developing selective nNOS inhibitors is a key strategy for treating various neurological disorders. Medicinal chemistry efforts have focused on modifying side chains attached to the 2-aminopyridine head to improve potency, selectivity, and pharmacokinetic properties.[11]

-

β-Amyloid (Aβ) Aggregation Inhibition: In the context of Alzheimer's disease, novel 2,6-disubstituted pyridine derivatives have been designed to interact with the β-sheet conformation of Aβ peptides. The 2,6-diaminopyridine moiety was identified as a key structural component to inhibit the aggregation process, a central event in the disease's pathogenesis.[15]

Antimicrobial Activity

Certain 2-aminopyridine derivatives have been evaluated for their antibacterial and antifungal properties, presenting an opportunity to combat the growing threat of multidrug-resistant pathogens.[9][10][16]

Caption: Biological targets and therapeutic areas for 6-substituted 2-aminopyridines.

Part 3: Experimental Protocols

Trustworthy and reproducible protocols are the foundation of scientific integrity. The following sections provide detailed, field-proven methodologies for the synthesis and biological evaluation of a representative 6-substituted 2-aminopyridine derivative.

Protocol: Synthesis of a 6-Substituted 2-Aminopyridine via Sulfinyl Displacement[5]

This protocol describes the synthesis of a 2-amino-6-(substituted)-pyridine-3-carbonitrile by displacing a 6-methylsulfinyl group with a nucleophile.

Step 1: Oxidation of the Sulfide Precursor

-

Dissolve the 2-amino-6-(methylthio)pyridine precursor (1.0 eq) in dichloromethane (DCM) at a concentration of approximately 0.035 M.

-

Cool the solution to 0°C using an ice bath.

-

Add m-chloroperbenzoic acid (m-CPBA, ~70%, 1.1 eq) portion-wise over 5 minutes, ensuring the temperature remains below 5°C.

-

Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically instantaneous.

-

Upon completion, dilute the reaction mixture with ethyl acetate (approx. 4 volumes of the initial DCM).

-

Wash the organic layer sequentially with a saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-amino-6-(methylsulfinyl)pyridine product, which can often be used directly in the next step.

Step 2: Nucleophilic Displacement

-

To a solution of the crude 2-amino-6-(methylsulfinyl)pyridine derivative (1.0 eq) in a suitable polar aprotic solvent (e.g., Dimethylformamide, DMF), add the desired amine or alcohol nucleophile (2.0-3.0 eq).

-

Add a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) (2.0 eq), if the nucleophile is an amine salt or to facilitate the reaction.

-

Heat the reaction mixture to 80-100°C and stir for 4-16 hours. Monitor progress by LC-MS.

-

After cooling to room temperature, dilute the mixture with ethyl acetate and wash extensively with water (3x) and brine (1x) to remove DMF and excess reagents.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to afford the pure 6-substituted 2-aminopyridine derivative.

Protocol: In-Vitro Kinase Inhibition Assay[10]

This protocol outlines a general method to determine the half-maximal inhibitory concentration (IC₅₀) of a compound against a target protein kinase.

Materials:

-

Target kinase enzyme

-

Specific peptide substrate for the kinase

-

Test compound (6-substituted 2-aminopyridine derivative) dissolved in DMSO

-

Adenosine-5'-triphosphate (ATP)

-

Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

-

Kinase detection system (e.g., ADP-Glo™, LanthaScreen™)

-

Microplate (384-well)

Procedure:

-

Prepare serial dilutions of the test compound in DMSO. A typical starting concentration is 10 mM, diluted to create a 10-point, 3-fold dilution series.

-

In a microplate, add the kinase, the peptide substrate, and the diluted inhibitor compound to the assay buffer. The final DMSO concentration should be kept constant (e.g., 1%).

-

Initiate the kinase reaction by adding a solution of ATP. The ATP concentration should ideally be at or near the Michaelis constant (Km) for the specific kinase to ensure competitive inhibition is accurately measured.

-

Incubate the reaction mixture at a specified temperature (e.g., 25°C or 30°C) for a defined period (e.g., 60 minutes).

-

Stop the reaction and quantify the kinase activity using a suitable detection system. This typically measures either the amount of ADP produced or the amount of phosphorylated substrate.

-

Run control reactions including "no inhibitor" (100% activity) and "no enzyme" (background) controls.

-

Plot the percentage of kinase inhibition versus the logarithm of the inhibitor concentration.

-

Fit the data to a four-parameter logistic equation to calculate the IC₅₀ value, which represents the concentration of the inhibitor required to reduce kinase activity by 50%.

Caption: Workflow for an in-vitro kinase inhibition assay.

Conclusion and Future Outlook

The 6-substituted 2-aminopyridine scaffold is a testament to the power of a privileged core structure in modern drug discovery. Its synthetic tractability, combined with its ability to interact with a diverse array of high-value biological targets, ensures its continued relevance. Future research will likely focus on leveraging advanced synthetic methods, such as late-stage C-H functionalization, to rapidly generate diverse chemical libraries. Furthermore, the application of computational chemistry and structure-guided design will be instrumental in developing next-generation derivatives with enhanced selectivity and optimized ADME properties, paving the way for novel therapeutics in oncology, neurodegeneration, and beyond.

References

- 2-(2-Aminopyridin-3-yl)acetonitrile in Medicinal Chemistry - Benchchem. (URL: )

-

Teague, S. J. (2008). Synthesis of heavily substituted 2-aminopyridines by displacement of a 6-methylsulfinyl group. Journal of Organic Chemistry, 73(24), 9765-6. (URL: [Link])

-

Vasu, D., et al. (2015). 2-Aminopyridines with a Shortened Amino Sidechain as Potent, Selective, and Highly Permeable Human Neuronal Nitric Oxide Synthase Inhibitors. Journal of Medicinal Chemistry. (URL: [Link])

-

Recent advances in transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. (2025). RSC Advances. (URL: [Link])

-

Teague, S. J. (2008). Synthesis of Heavily Substituted 2-Aminopyridines by Displacement of a 6-Methylsulfinyl Group. The Journal of Organic Chemistry, 73(24), 9765–9766. (URL: [Link])

-

Palladium-catalyzed remote C–H functionalization of 2-aminopyrimidines. Chemical Communications. (URL: [Link])

-

Serna, S., et al. (2020). Recent Advances on Synthetic Methodology Merging C–H Functionalization and C–C Cleavage. Molecules, 25(24), 5900. (URL: [Link])

-

Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies. (2024). Journal of Medicinal Chemistry. (URL: [Link])

-

Synthesis of 6-aminopyridine and bipyridine derivatives 20 and 22a–c. ResearchGate. (URL: [Link])

-

Structure-guided discovery of 6-aminopyridine derivatives for group II PAK4 inhibition. Bioorganic Chemistry. (URL: [Link])

-

Co-catalyzed, 2-aminopyridine-assisted C–H functionalization and [4 + 2] annulation of hydrazones and 1,3-diynes. ResearchGate. (URL: [Link])

-

Directed (Chelated) Catalytic C-H Functionalization with Pd(ii)/Pd(iv) manifold. (URL: [Link])

-

Direct synthesis of 5- and 6-substituted 2-aminopyrimidines as potential non-natural nucleobase analogues. RSC Advances. (URL: [Link])

-

Al-Warhi, T., et al. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules, 27(11), 3439. (URL: [Link])

-

Structure-guided discovery of 6-aminopyridine derivatives for group II PAK4 inhibition. (2026). Bioorganic Chemistry, 170, 109470. (URL: [Link])

-

Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. (2023). ChemistrySelect. (URL: [Link])

- Potential Biological Activities of 6-Methoxy-2-nitropyridin-3-amine: A Technical Overview for Drug Discovery. Benchchem. (URL: )

-

Nicely, L. G., et al. (2022). One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. RSC Medicinal Chemistry. (URL: [Link])

- The Pivotal Role of the Pyridine Scaffold in Modern Medicinal Chemistry: A Technical Guide. Benchchem. (URL: )

-

Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. American Journal of Heterocyclic Chemistry. (URL: [Link])

-

Khalid, T., et al. (2025). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Medicinal Chemistry. (URL: [Link])

-

Muhs, A., et al. (2016). Synthesis and structure-activity relationship of 2,6-disubstituted pyridine derivatives as inhibitors of β-amyloid-42 aggregation. Bioorganic & Medicinal Chemistry Letters, 26(14), 3330-3335. (URL: [Link])

-

Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. American Journal of Heterocyclic Chemistry. (URL: [Link])

-

The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (2024). Molecules. (URL: [Link])

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review, American Journal of Heterocyclic Chemistry, Science Publishing Group [sciencepublishinggroup.com]

- 4. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis of heavily substituted 2-aminopyridines by displacement of a 6-methylsulfinyl group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. 2-Aminopyridines with a Shortened Amino Sidechain as Potent, Selective, and Highly Permeable Human Neuronal Nitric Oxide Synthase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. Structure-guided discovery of 6-aminopyridine derivatives for group II PAK4 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthesis and structure-activity relationship of 2,6-disubstituted pyridine derivatives as inhibitors of β-amyloid-42 aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

Technical Guide: Methoxymethyl (MOM) Group Effects on Pyridine Solubility

The following technical guide details the physicochemical and pharmacological impacts of the Methoxymethyl (MOM) group on pyridine scaffolds.

Executive Summary

In medicinal chemistry, the Methoxymethyl (MOM) group is traditionally viewed as a hydroxyl protecting group.[1] However, its utility extends beyond synthesis into physicochemical property modulation . When appended to pyridine scaffolds—either as a C-substituent or an N-masking group—the MOM moiety acts as a "solubility switch."

This guide analyzes the MOM group's ability to lower

Part 1: Physicochemical Fundamentals

The "Ether Oxygen" Effect vs. Alkyl Chains

Replacing a methyl group (

-

LogP Modulation: While adding carbon generally increases lipophilicity (

), the ether oxygen contributes a negative -

Solvation Shell: The ether oxygen in the MOM group can accept hydrogen bonds from water molecules (

), creating a hydration shell that is absent in simple alkyl analogs.

Table 1: Physicochemical Comparison of Substituents on Pyridine

| Substituent (R) | Structure | H-Bond Acceptors | Effect on Aqueous Solubility | |

| Methyl | 0 | Decreases (Lipophilic) | ||

| Ethyl | 0 | Decreases (Lipophilic) | ||

| Methoxy | 1 | Neutral/Slight Increase | ||

| Methoxymethyl | 1 | Increases (Hydrophilic Shift) |

Crystal Lattice Disruption (Melting Point Depression)

Solubility (

The MOM group is a flexible, rotatable tether . Unlike rigid substituents (e.g., chloro, phenyl), the MOM chain introduces entropic disorder in the solid state.

-

Mechanism: The conformational freedom of the

bond disrupts efficient -

Result: Lower Melting Point (

)

Part 2: Structural Applications & Mechanisms[2]

C-MOM: The Solubility Handle

Attaching a MOM group to the pyridine carbon ring (e.g., 2-methoxymethylpyridine) is a strategy to improve the "drug-likeness" of a scaffold without introducing ionizable groups.

Diagram: Solvation Mechanism of C-MOM Pyridine

Caption: The MOM group enhances solubility via dual mechanisms: H-bond acceptance from solvent and disruption of solid-state packing.

N-MOM: The Prodrug Strategy (Pyridones)

For pyridones (tautomers of hydroxypyridines), N-alkylation is common. The N-Methoxymethyl group is a specific prodrug moiety (releasing formaldehyde).

-

Problem: Pyridones often have high MPs due to strong intermolecular Hydrogen Bonding (

). -

Solution: Masking the Nitrogen with MOM removes the H-bond donor, drastically lowering MP and allowing the molecule to dissolve in lipid formulations or aqueous buffers (depending on the remaining substituents).

-

Metabolism: The N-MOM group is cleaved in vivo by esterases or cytochrome P450s to release the active pyridone.

Part 3: Synthetic Protocols & Stability

Protocol: Installation of MOM on Hydroxypyridine

This protocol converts a poorly soluble hydroxypyridine into a lipophilic, lower-melting MOM-ether intermediate.

Reagents:

-

Substrate: 3-Hydroxypyridine (or derivative)[2]

-

Reagent: Chloromethyl methyl ether (MOMCl) (Caution: Carcinogen)

-

Base: Diisopropylethylamine (DIPEA) or Sodium Hydride (NaH)

-

Solvent: Dichloromethane (DCM) or DMF

Workflow:

-

Preparation: Dissolve 3-hydroxypyridine (1.0 eq) in dry DCM under

atmosphere. -

Deprotonation: Add DIPEA (1.5 eq) at

. Stir for 15 min. -

Alkylation: Dropwise addition of MOMCl (1.2 eq). Note: MOMCl is highly volatile and toxic; use a needle-syringe in a fume hood.

-

Reaction: Warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (MOM ether is usually less polar than starting material).

-

Workup: Quench with saturated

. Extract with DCM. Wash organics with brine. -

Purification: Flash chromatography (Hexane/EtOAc).

Protocol: Thermodynamic Solubility Assay (Shake-Flask)

To quantify the effect of the MOM group.

-

Preparation: Weigh excess solid (Parent Pyridine vs. MOM-Pyridine) into a glass vial.

-

Solvent: Add phosphate buffer (pH 7.4) or water.[3]

-

Equilibration: Shake at

for 24 hours. -

Filtration: Filter supernatant through a 0.45

PVDF filter. -

Analysis: Quantify concentration via HPLC-UV against a standard curve.

-

Calculation:

.

Part 4: Case Study Comparison

Scenario: A drug discovery team is optimizing a pyridine-based kinase inhibitor. The lead compound (R = Methyl) has poor solubility (

Table 2: Case Study Data - Optimization of Pyridine C-3 Substituent

| Compound ID | R-Group (C-3) | MP ( | ClogP | Solubility (pH 7.4) | Outcome |

| Lead (A) | 215 | 3.2 | Fail (Crystal packing too tight) | ||

| Analog (B) | 198 | 2.9 | Improved (Polarity) | ||

| Target (C) | 145 | 2.5 | Success (MP depression + H-bonding) |

Analysis: Compound C succeeds because the flexible MOM arm disrupts the high melting point of the scaffold (lowering lattice energy) while simultaneously lowering LogP compared to the methyl lead.

Part 5: Metabolic Pathway Visualization

The N-MOM group on a pyridone is not just a solubilizer; it is a bioreversible group.

Diagram: N-MOM Prodrug Activation

Caption: In vivo activation of N-MOM pyridone prodrugs releases the active parent and formaldehyde.

References

-

Chiodi, D., & Ishihara, Y. (2024).[4] The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry. Link

-

Meanwell, N. A. (2011). Improving the aqueous solubility of small molecule drug discovery programs by disruption of molecular planarity and symmetry. Journal of Medicinal Chemistry. Link

-

Rautio, J., et al. (2008). Prodrugs: design and clinical applications. Nature Reviews Drug Discovery. Link

-

Huq, F. (2002). Molecular modeling analysis: Why is 2-hydroxypyridine soluble in water but not 3-hydroxypyridine?. Journal of Molecular Modeling.[2] Link

-

Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.[5] (Standard Reference for MOM Installation).

Sources

- 1. adichemistry.com [adichemistry.com]

- 2. Molecular modeling analysis: "Why is 2-hydroxypyridine soluble in water but not 3-hydroxypyridine?" - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. MOM Ethers [organic-chemistry.org]

Isosteres of 6-Methylpyridin-2-amine in Drug Design: An In-Depth Technical Guide

Abstract

The strategic application of bioisosterism is a cornerstone of modern medicinal chemistry, enabling the fine-tuning of a drug candidate's pharmacological and pharmacokinetic profile.[1][2][3] This guide provides a comprehensive technical overview of isosteric and bioisosteric replacements for the 6-methylpyridin-2-amine scaffold, a privileged structure in numerous biologically active compounds. We will delve into the rationale behind isosteric modifications, explore a range of classical and non-classical isosteres, and provide detailed experimental insights into their synthesis and evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage isosterism to overcome challenges in potency, selectivity, metabolic stability, and other critical drug-like properties.

Introduction: The Significance of the 6-Methylpyridin-2-amine Scaffold and the Power of Isosterism

The 6-methylpyridin-2-amine moiety is a common structural motif found in a diverse array of bioactive small molecules.[4] Its prevalence stems from its ability to engage in key hydrogen bonding interactions, its tunable basicity, and its synthetic tractability. However, like any privileged scaffold, it is not without its potential liabilities, which can include off-target effects, metabolic instability, or suboptimal physicochemical properties.

This is where the concept of isosterism and its biological counterpart, bioisosterism , becomes a critical tool in the medicinal chemist's arsenal.[3][5][6] Bioisosteres are functional groups or molecules that possess similar physical and chemical properties, leading to comparable biological activity.[5] The strategic replacement of a part of a molecule with a bioisostere can lead to significant improvements in:

-

Potency and Selectivity: By subtly altering steric and electronic properties, isosteres can enhance binding affinity for the desired target while reducing interactions with off-targets.[5][7]

-

Pharmacokinetic (ADME) Properties: Isosteric modifications can influence absorption, distribution, metabolism, and excretion, leading to improved bioavailability and a more favorable dosing regimen.[2][3]

-

Physicochemical Properties: Solubility, lipophilicity (LogP), and pKa can all be modulated through isosteric replacement to achieve a more desirable drug-like profile.[6][7]

-

Metabolic Stability: Replacing metabolically labile sites with more robust isosteres can increase a drug's half-life and reduce the formation of potentially toxic metabolites.[1][2]

-

Intellectual Property: The creation of novel chemical entities through isosteric replacement is a key strategy for securing patent protection.[5][6]

This guide will focus on providing a detailed exploration of isosteric replacements for the 6-methylpyridin-2-amine core, offering both theoretical understanding and practical guidance.

The 6-Methylpyridin-2-amine Scaffold: Physicochemical Properties and Tautomerism

Before delving into its isosteres, it is crucial to understand the fundamental properties of the 6-methylpyridin-2-amine scaffold itself. It is a crystalline solid with a melting point in the range of 40-44°C and a boiling point of 208-209°C.[8][9][10]

| Property | Value | Source |

| Molecular Formula | C6H8N2 | [11][12] |

| Molecular Weight | 108.14 g/mol | [10][11][13] |

| pKa | 7.41 | [8] |

| LogP | 1.55 | [9] |

| Water Solubility | Faint turbidity | [8] |

It is important to note that 2-aminopyridines can exist in tautomeric equilibrium with their corresponding pyridin-2-imine form. In the case of 6-methylpyridin-2-amine, the amino tautomer is overwhelmingly the more stable and predominant form under physiological conditions.[11] The existence of the imine tautomer is largely inferred from computational studies and photochemical experiments on analogous compounds.[11] For the purposes of drug design and biological interactions, the properties of the stable 2-amino-6-methylpyridine tautomer are of primary relevance.[11]

A Strategic Guide to Isosteric Replacements

The modification of the 6-methylpyridin-2-amine scaffold can be approached by considering isosteric replacements for different components of the molecule: the pyridine ring, the amino group, and the methyl group.

Isosteres of the Pyridine Ring: Scaffold Hopping

Scaffold hopping, a form of bioisosteric replacement where the core structure of a molecule is altered, offers a powerful strategy for exploring new chemical space while retaining key pharmacophoric features.[1][14]

Replacing the pyridine ring with other nitrogenous heterocycles can significantly impact basicity, hydrogen bonding potential, and metabolic stability.

-

Pyrimidines: The 2-aminopyrimidine scaffold is a common bioisostere for 2-aminopyridine.[15] The additional nitrogen atom generally lowers the pKa of the exocyclic amino group, which can be advantageous in reducing off-target interactions with aminergic GPCRs.

-

Pyrazines and Pyridazines: These diazines offer alternative arrangements of nitrogen atoms, influencing the vector of the dipole moment and hydrogen bonding capabilities. Pyridazine, for instance, has a high hydrogen-bonding potential despite being a weak base.[7]

-

Triazines: While less common, triazine scaffolds can be considered for their unique electronic properties and potential to form multiple hydrogen bonds.

Five-membered rings can also serve as effective isosteres, often leading to more compact analogs.

-

Imidazoles, Pyrazoles, and Triazoles: These azoles can mimic the hydrogen bond donor-acceptor pattern of the 2-aminopyridine moiety. For example, 1,2,4-triazoles can act as metabolically stable tertiary amide bioisosteres.[5]

-

Thiazoles and Oxazoles: The introduction of sulfur or oxygen can modulate the electronic character and lipophilicity of the scaffold.

The following diagram illustrates the concept of scaffold hopping from the 6-methylpyridin-2-amine core.

Caption: Scaffold hopping from 6-methylpyridin-2-amine.

Isosteres of the Amino Group

The exocyclic amino group is often a critical pharmacophoric element, participating in hydrogen bonding with the target protein. Its replacement requires careful consideration to maintain this key interaction.

-

Amide Linkers: In some contexts, an amide bond can serve as a bioisosteric replacement for the amino group, particularly when exploring structure-activity relationships around the scaffold.[16]

-

Hydroxylamine and Hydrazine Derivatives: These can offer alternative hydrogen bonding geometries.

-

Methylene Spacers: Introducing a methylene group between the pyridine ring and the amine (e.g., pyridine-2-methylamine) can alter the geometry and basicity of the nitrogen atom, which has been explored in the development of antitubercular agents.[17]

Isosteres of the Methyl Group

The methyl group at the 6-position can influence lipophilicity and metabolic stability.

-

Fluorine Substitution: Replacing hydrogen atoms on the methyl group with fluorine (to give -CH2F, -CHF2, or -CF3) can block metabolic oxidation and alter the acidity of adjacent protons. The substitution of a hydrogen atom with fluorine can significantly impact potency.[7]

-

Other Small Alkyl Groups: Ethyl or cyclopropyl groups can be used to probe steric tolerance in the binding pocket.

-

Polar Substituents: Replacing the methyl group with a hydroxyl or methoxy group can increase polarity and potentially introduce new hydrogen bonding interactions.

Synthetic Strategies and Experimental Protocols

The synthesis of 2-aminopyridine derivatives and their isosteres is well-established in the literature.

General Synthesis of 2-Aminopyridines

Classical methods for synthesizing 2-aminopyridines often require harsh conditions.[4] More modern approaches offer milder and more regioselective routes.

-

From Pyridine N-oxides: A two-step protocol using pyridine N-oxides provides a practical and mild route to unsubstituted 2-aminopyridines with excellent regioselectivity.[4]

-

Multicomponent Reactions (MCRs): One-pot MCRs using enaminones as key precursors offer an efficient and versatile method for the synthesis of substituted 2-aminopyridines.[18]

Representative Experimental Protocol: Synthesis of a Substituted 2-Aminopyridine via MCR

This protocol is adapted from a general procedure for the synthesis of 2-amino-3-cyanopyridine derivatives.[18]

Step 1: Preparation of the Enaminone

-

This can be achieved through various established methods, often involving the reaction of a β-dicarbonyl compound with an amine.

Step 2: Multicomponent Reaction

-

In a round-bottom flask, combine the enaminone (1.0 eq), malononitrile (1.0 eq), and the desired primary amine (1.2 eq).

-

Heat the reaction mixture under solvent-free conditions at a specified temperature (e.g., 80-100 °C) for a designated time (e.g., 1-3 hours), monitoring the reaction by TLC.

-

Upon completion, allow the reaction to cool to room temperature.

-

Purify the crude product by recrystallization or column chromatography to yield the desired 2-aminopyridine derivative.

Step 3: Characterization

-

Confirm the structure of the synthesized compound using spectroscopic techniques such as FTIR, 1H NMR, and 13C NMR.[18]

The following diagram outlines the general workflow for this multicomponent reaction.

Caption: MCR for 2-aminopyridine synthesis.

Case Studies: Successful Applications of Isosterism

The principles of isosterism have been successfully applied in the development of numerous drug candidates.

-

ALK Inhibitors: A series of 2-aminopyridine derivatives were designed and synthesized as potent anaplastic lymphoma kinase (ALK) inhibitors. This work involved the bioisosteric replacement of linkers at the C-3 position to overcome resistance to existing drugs like crizotinib.[19]

-

c-Met Kinase Inhibitors: In the design of c-Met kinase inhibitors, a series of 2-aminopyridine-3-carboxamide derivatives were synthesized by employing the bioisosteric replacement of heterocyclic moieties with an amide bond.[16]

-

Neuronal Nitric Oxide Synthase (nNOS) Inhibitors: Structural modifications of the 2-aminopyridine scaffold, particularly at the tail amino functionality, have been investigated to improve the bioavailability and selectivity of nNOS inhibitors.[20]

Conclusion and Future Perspectives

The 6-methylpyridin-2-amine scaffold remains a valuable starting point for the design of novel therapeutics. The judicious application of isosteric and bioisosteric replacement strategies provides a robust framework for optimizing lead compounds and addressing the multifaceted challenges of drug discovery. As our understanding of the subtle interplay between structure, physicochemical properties, and biological activity deepens, the rational design of isosteres will continue to be a key driver of innovation in medicinal chemistry. The integration of computational tools for in silico screening of potential bioisosteres will further accelerate the discovery of new and improved drug candidates.

References

-

Brik, A., et al. (2010). Synthesis of 2-(2-Aminopyrimidine)-2,2-difluoroethanols as Potential Bioisosters of Salicylidene Acylhydrazides. MDPI. Available at: [Link]

-

Zhang, G., et al. (2019). Discovery of 2-aminopyridines bearing a pyridone moiety as potent ALK inhibitors to overcome the crizotinib-resistant mutants. European Journal of Medicinal Chemistry. Available at: [Link]

-

Siddiqui, N., et al. (2007). Pharmacological Evaluation of Some New 6-Amino/Methyl Pyridine Derivatives. ResearchGate. Available at: [Link]

-

Kim, H.J., et al. (2012). Discovery of novel 2-aminopyridine-3-carboxamides as c-Met kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

-

Lešnik, S., et al. (2016). Scaffold Hopping and Bioisosteric Replacements Based on Binding Site Alignments. Acta Chimica Slovenica. Available at: [Link]

-

Meanwell, N.A. (2018). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Progress in Medicinal Chemistry. Available at: [Link]

-

Yadav, M.R., et al. (2022). Bioisosteres of Pyridine Group: A Case Study with Rosiglitazone as PPAR-γ Activator in Diabetes Mellitus Treatment. Auctores Journals. Available at: [Link]

- BenchChem. (2025). A Comparative Guide to the Experimental Evidence for 6-Methylpyridin-2(5H)-imine and its Stable Tautomer, 2-Amino-6-methylpyridine. BenchChem.

- RSC Medicinal Chemistry. (2025). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. Royal Society of Chemistry.

-

Morressier. (2018). Mild, general and regioselective synthesis of 2-aminopyridines from pyridine N-oxides via 2-pyridylpyridinium salts. Morressier. Available at: [Link]

-

Al-Warhi, T., et al. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. MDPI. Available at: [Link]

-

Meanwell, N.A. (2012). Application of Bioisosteres in Drug Design. SlideShare. Available at: [Link]

- ResearchGate. (n.d.). Reaction of 2-amino-6-methylpyridine and steric hindrance.

-

National Center for Biotechnology Information. (n.d.). 2-Amino-6-methylpyridine. PubChem. Available at: [Link]

-

SciSpace. (2016). Scaffold hopping and bioisosteric replacements based on binding site alignments. SciSpace. Available at: [Link]

- arXiv. (2025).

- SciSpace. (n.d.). Input of Isosteric and Bioisosteric Approach in Drug design. SciSpace.

-

Li, X., et al. (2023). Structure-Directed Identification of Pyridine-2-methylamine Derivatives as MmpL3 Inhibitors for use as Antitubercular Agents. Journal of Medicinal Chemistry. Available at: [Link]

-

Li, H., et al. (2018). 2-Aminopyridines with a Shortened Amino Sidechain as Potent, Selective, and Highly Permeable Human Neuronal Nitric Oxide Synthase Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

- Google Patents. (1986). Process for the preparation of 2-amino-alkylpyridines. Google Patents.

-

Draguta, S., et al. (2012). 6-Methylpyridin-2-amine. Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]

- ResearchGate. (n.d.). Experimental amine basicity (pKa),6b effective and intrinsic lipophilicities (logD7.4 and logP, respectively) for selected piperidine derivatives.

Sources

- 1. researchgate.net [researchgate.net]

- 2. auctoresonline.com [auctoresonline.com]

- 3. scispace.com [scispace.com]

- 4. Mild, general and regioselective synthesis of 2-aminopyridines from pyridine <i>N</i>-oxides via 2-pyridylpyridinium salts [morressier.com]

- 5. drughunter.com [drughunter.com]

- 6. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]

- 7. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 2-Amino-6-methylpyridine CAS#: 1824-81-3 [amp.chemicalbook.com]

- 9. Page loading... [guidechem.com]

- 10. 2-氨基-6-甲基吡啶 98% | Sigma-Aldrich [sigmaaldrich.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. 6-Methylpyridin-2-amine - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 2-Amino-6-methylpyridine | C6H8N2 | CID 15765 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. scispace.com [scispace.com]

- 15. mdpi.com [mdpi.com]

- 16. Discovery of novel 2-aminopyridine-3-carboxamides as c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Structure-Directed Identification of Pyridine-2-methylamine Derivatives as MmpL3 Inhibitors for use as Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. Discovery of 2-aminopyridines bearing a pyridone moiety as potent ALK inhibitors to overcome the crizotinib-resistant mutants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. 2-Aminopyridines with a Shortened Amino Sidechain as Potent, Selective, and Highly Permeable Human Neuronal Nitric Oxide Synthase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Pharmacophore Modeling with Methoxymethyl-Pyridine Scaffolds

Executive Summary

The pyridine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast number of FDA-approved drugs and biologically active molecules.[1] Its unique electronic properties, ability to engage in hydrogen bonding, and metabolic stability make it a highly desirable core for drug design.[1][2] When substituted with a methoxymethyl group, the scaffold gains a valuable combination of a hydrogen bond acceptor (the ether oxygen) and a non-polar surface (the methyl group), offering a nuanced tool for probing receptor binding pockets. This guide provides an in-depth technical walkthrough of pharmacophore modeling, a powerful computer-aided drug design (CADD) technique, specifically tailored to the exploration and optimization of methoxymethyl-pyridine derivatives.[3][4] We will dissect both ligand-based and structure-based modeling workflows, emphasizing the causality behind experimental choices and the self-validating protocols required for scientific rigor. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage computational methods to accelerate the discovery of novel therapeutics based on this versatile scaffold.

The Methoxymethyl-Pyridine Scaffold: A Privileged Element in Drug Design

The pyridine heterocycle is an isostere of benzene, where one carbon atom is replaced by nitrogen.[1] This single-atom substitution has profound effects on the molecule's properties:

-

Polarity and Solubility: The nitrogen atom introduces a dipole moment and a site for hydrogen bonding, which can improve the aqueous solubility of drug candidates—a critical factor in bioavailability.[2][5]

-

Metabolic Stability: The pyridine ring is generally more resistant to metabolic oxidation compared to a phenyl ring, potentially improving a drug's half-life.[1]

-

Binding Interactions: The nitrogen atom can act as a hydrogen bond acceptor, a key interaction in many protein-ligand binding events.

The addition of a methoxymethyl (-CH₂OCH₃) substituent further enhances the scaffold's utility. This group is not merely a passive linker; it actively contributes to the pharmacophoric profile. SAR (Structure-Activity Relationship) studies have shown that methoxymethyl groups on pyridine rings can be more favorable for antitumor activity than other substituents.[6] The ether oxygen provides an additional hydrogen bond acceptor site, while the aliphatic methylene and methyl groups can engage in favorable hydrophobic or van der Waals interactions within the target's binding pocket. This dual-feature nature makes the methoxymethyl-pyridine scaffold a highly versatile starting point for inhibitor design.

Fundamentals of Pharmacophore Modeling

A pharmacophore is defined by IUPAC as "the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target structure and to trigger (or to block) its biological response."[3] In essence, a pharmacophore model is a 3D map of the essential features a molecule must possess to be active. It is an abstraction that transcends the underlying chemical structure, focusing instead on the interactions it forms.[7]

Common pharmacophoric features include:

-

Hydrogen Bond Acceptor (HBA)

-

Hydrogen Bond Donor (HBD)

-

Hydrophobic (HY)

-

Aromatic Ring (AR)

-

Positive/Negative Ionizable (PI/NI)

Pharmacophore modeling is broadly divided into two categories, the choice of which is dictated by the available data.[4]

-

Ligand-Based Modeling: Used when a set of active molecules is known, but the 3D structure of the biological target is not. The model is built by superimposing the structures of active ligands and identifying the common chemical features responsible for their activity.[4]

-

Structure-Based Modeling: Employed when a high-resolution 3D structure of the target (e.g., from X-ray crystallography or Cryo-EM) is available, typically complexed with a ligand. The model is derived directly from the key interactions observed between the ligand and the amino acid residues in the binding site.[8]

Ligand-Based Pharmacophore Modeling Workflow for Methoxymethyl-Pyridine Analogs

This approach is ideal for projects where several active methoxymethyl-pyridine compounds have been identified through screening, but the target structure remains unknown. The objective is to build a hypothesis of the necessary features for activity based solely on the active molecules.

Experimental Protocol: Ligand-Based Model Generation

-

Ligand Set Selection:

-

Compile a training set of at least 5-10 methoxymethyl-pyridine analogs with a wide range of biological activities (e.g., from highly active to moderately active).

-

Causality: Including compounds with varied activity is crucial. It allows the modeling software to discern features that are essential for high potency versus those that are merely tolerated.[9]

-

Ensure structural diversity within the set to avoid building a model that is overly biased towards a single chemical class.

-

-

Conformational Analysis:

-

For each molecule in the training set, generate a diverse and energetically accessible set of 3D conformations. This is because the bioactive conformation (the shape the molecule adopts when bound to its target) may not be its lowest energy state in solution.[7]

-

Utilize a robust conformational search algorithm (e.g., Monte Carlo, Systematic Search) within a computational chemistry platform like MOE, Discovery Studio, or LigandScout.[3]

-

-

Feature Mapping & Hypothesis Generation:

-

The software identifies the potential pharmacophoric features (HBA, HBD, HY, etc.) present in each conformation of each molecule.

-

The core of the process is the alignment of these features. The algorithm searches for a common 3D arrangement of features shared among the most active compounds.

-

The output is a set of pharmacophore hypotheses, each defined by a specific combination of features and their spatial geometry (distances and angles).

-

-

Model Validation (Self-Validating System):

-

A hypothesis is only useful if it is predictive. Validation is a non-negotiable step to establish trustworthiness.

-

Internal Validation: The generated hypothesis should accurately estimate the activity of the training set compounds. A good model will rank the most active compounds higher than the less active ones.

-

External Validation: The model is tested against a set of known molecules not used in its creation (the test set), which should include both actives and known inactives (decoys).

-

Trustworthiness: A robust model must demonstrate high "enrichment," meaning it can successfully distinguish true actives from decoys in a larger list of compounds.[7] The Güner-Henry (GH) score is a common metric for evaluating model quality.

-

Structure-Based Pharmacophore Modeling: Interrogating the Target Pocket

When a high-quality 3D structure of the target protein is available (preferably co-crystallized with a ligand), a more direct and often more accurate pharmacophore model can be developed. This approach leverages the known interactions to define the ideal features of an inhibitor.

Experimental Protocol: Structure-Based Model Generation

-

Receptor-Ligand Complex Preparation:

-

Obtain the 3D structure of the target protein from a repository like the Protein Data Bank (PDB).

-

Prepare the structure by removing water molecules (unless they are critical for binding), adding hydrogen atoms, and correcting any structural issues. This process is critical for accurately defining the interaction environment.

-

-

Binding Site Analysis & Interaction Mapping:

-

Identify the key amino acid residues that form the binding pocket around the ligand.

-

Analyze the non-covalent interactions (hydrogen bonds, ionic bonds, hydrophobic contacts, π-π stacking) between the co-crystallized ligand and the protein.

-